molecular formula C29H54ClNO2 B13787689 Benzylbis(2-hydroxyethyl)octadecylammonium chloride CAS No. 26271-97-6

Benzylbis(2-hydroxyethyl)octadecylammonium chloride

Cat. No.: B13787689
CAS No.: 26271-97-6
M. Wt: 484.2 g/mol
InChI Key: AYRXBFHUMVFQCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylbis(2-hydroxyethyl)octadecylammonium chloride is a cationic surfactant, also known as a quaternary ammonium compound. It consists of a benzyl group, two hydroxyethyl groups, an octadecyl group, and a chloride ion. This compound is widely used in various industrial and scientific applications due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylbis(2-hydroxyethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of octadecylamine with benzyl chloride in the presence of a base, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylbis(2-hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylbis(2-hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent, with a wide range of applications in various fields .

Properties

CAS No.

26271-97-6

Molecular Formula

C29H54ClNO2

Molecular Weight

484.2 g/mol

IUPAC Name

benzyl-bis(2-hydroxyethyl)-octadecylazanium;chloride

InChI

InChI=1S/C29H54NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h17-19,21-22,31-32H,2-16,20,23-28H2,1H3;1H/q+1;/p-1

InChI Key

AYRXBFHUMVFQCM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.